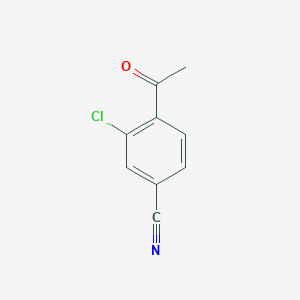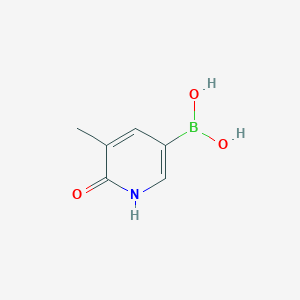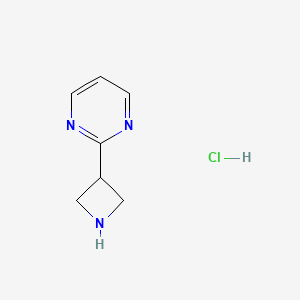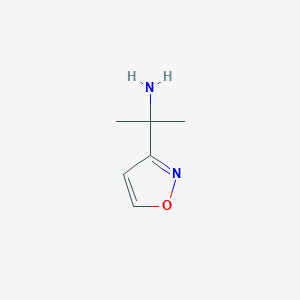
5-氟-4-甲基苯并咪唑
描述
5-Fluoro-4-methylbenzimidazole is a heterocyclic aromatic compound characterized by a six-membered benzene ring fused to a five-membered imidazole ring
科学研究应用
5-Fluoro-4-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
作用机制
Target of Action
Benzimidazole derivatives are known to have a wide range of biological activities and are often used in the design of bioactive molecules . They have been reported to inhibit tumor progression and have shown potential as anticancer agents .
Mode of Action
Benzimidazole derivatives have been found to interact with key residues in the active sites of enzymes, inhibiting their activity . The specific interactions and resulting changes would depend on the particular enzyme target and the substitution pattern around the benzimidazole nucleus .
Biochemical Pathways
Benzimidazole derivatives have been reported to modulate various cancer-related pathways, affecting cell apoptosis, autophagy, and other aspects of cell behavior . The exact pathways and downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
In silico models can predict adme properties using only the molecular structure, even before the synthesis of the molecule . These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Benzimidazole derivatives have been reported to have various bioeffects, including enhanced permeability in endothelial cells, activation of astrocytes and microglia, as well as increased intraneuron protein metabolism and neuronal activity .
Action Environment
It is known that the action of benzimidazoles as inhibitors can be influenced by the physical and chemical environment
生化分析
Biochemical Properties
5-Fluoro-4-methylbenzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as enolase in the glycolytic pathway . This inhibition can lead to alterations in cellular metabolism and energy production. Additionally, 5-Fluoro-4-methylbenzimidazole can bind to proteins, affecting their structure and function, which may result in changes in cellular processes .
Cellular Effects
The effects of 5-Fluoro-4-methylbenzimidazole on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Fluoro-4-methylbenzimidazole has been found to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This can result in altered cellular metabolism and potentially lead to cell death. Furthermore, the compound’s impact on cell signaling pathways can affect processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Fluoro-4-methylbenzimidazole exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity. The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt metabolic pathways and lead to changes in cellular function. Additionally, 5-Fluoro-4-methylbenzimidazole can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
The effects of 5-Fluoro-4-methylbenzimidazole can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that 5-Fluoro-4-methylbenzimidazole can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, such as increased oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Fluoro-4-methylbenzimidazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes in cellular processes and potential toxicity . Studies have shown that high doses of 5-Fluoro-4-methylbenzimidazole can lead to adverse effects such as organ damage and increased oxidative stress . It is important to determine the appropriate dosage to minimize toxic effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
5-Fluoro-4-methylbenzimidazole is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the inhibition of enolase by 5-Fluoro-4-methylbenzimidazole can disrupt the glycolytic pathway, leading to changes in energy production and cellular metabolism . Additionally, the compound’s interactions with other metabolic enzymes can result in alterations in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Fluoro-4-methylbenzimidazole within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 5-Fluoro-4-methylbenzimidazole can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues can also affect its overall biological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Fluoro-4-methylbenzimidazole is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Fluoro-4-methylbenzimidazole may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
准备方法
The synthesis of 5-Fluoro-4-methylbenzimidazole typically involves the condensation of pre-decorated 1,2-phenylenediamine with aldehydes, acids, esters, or ortho-esters . One common method includes the reaction of 4-fluoro-2-nitroaniline with acetic anhydride, followed by cyclization to form the benzimidazole ring. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
5-Fluoro-4-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions. For instance, nitration using nitric acid can introduce nitro groups into the benzimidazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and various catalysts under controlled temperature and pressure conditions. .
相似化合物的比较
5-Fluoro-4-methylbenzimidazole can be compared with other fluorinated benzimidazoles and their derivatives:
属性
IUPAC Name |
5-fluoro-4-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNUIMHNVNGXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)

